L-Tyrosine (disodium)

Solubility Formulation Cell Culture

L-Tyrosine (disodium) is the disodium salt form of the proteinogenic aromatic amino acid L-tyrosine, characterized by deprotonation of both the carboxyl and phenolic hydroxyl groups and subsequent neutralization with sodium ions. This ionic modification confers dramatically enhanced aqueous solubility compared to the free amino acid.

Molecular Formula C9H11NNa2O3
Molecular Weight 227.17 g/mol
Cat. No. B12391484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine (disodium)
Molecular FormulaC9H11NNa2O3
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)O.[Na].[Na]
InChIInChI=1S/C9H11NO3.2Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);;/t8-;;/m0../s1
InChIKeyNKQKDBKPUPDYCQ-JZGIKJSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tyrosine Disodium: High-Solubility Amino Acid Salt for Bioprocessing and Parenteral Formulations


L-Tyrosine (disodium) is the disodium salt form of the proteinogenic aromatic amino acid L-tyrosine, characterized by deprotonation of both the carboxyl and phenolic hydroxyl groups and subsequent neutralization with sodium ions . This ionic modification confers dramatically enhanced aqueous solubility compared to the free amino acid [1]. The compound is primarily employed as a highly soluble tyrosine source in chemically defined cell culture media and concentrated nutrient feeds for biopharmaceutical manufacturing, as well as a key component in specialized parenteral nutrition formulations [2]. Its chemical formula is C₉H₉NNa₂O₃ (anhydrous basis) with a molecular weight of 225.15 g/mol; the dihydrate form (CAS 122666-87-9) is also commercially prevalent and offers additional handling stability .

1
Workflow
Aqueous bioprocessing feeds & concentrated nutrient preparation
2
Selection
Highly soluble tyrosine source for chemically defined media
3
Use Context
Parenteral formulation research & cell culture model studies

Why L-Tyrosine Disodium Cannot Be Replaced by Generic L-Tyrosine in Aqueous Bioprocesses


Substitution of L-tyrosine disodium with standard L-tyrosine is fundamentally impractical in aqueous bioprocessing due to a solubility differential exceeding two orders of magnitude . Native L-tyrosine is classified as practically insoluble in water at neutral pH, which precludes its use in concentrated liquid media, feeds, and parenteral solutions without risking precipitation, inconsistent nutrient delivery, and filter fouling . In contrast, the disodium salt achieves aqueous solubility of approximately 100 mg/mL, enabling the preparation of high-concentration stock solutions essential for high-density fed-batch and perfusion mammalian cell cultures [1]. Furthermore, alternative soluble derivatives such as N-acetyl-L-tyrosine, while offering improved solubility over the free amino acid, introduce additional metabolic conversion requirements (deacetylation) and may not provide the same direct bioavailability of free tyrosine upon dissolution [2]. The disodium salt thus represents a unique intersection of high solubility and immediate metabolic availability, critical for reproducible, high-yield biomanufacturing.

Target Compound
L-Tyrosine Disodium – high aqueous solubility; immediate free tyrosine upon dissolution
Enables concentrated neutral pH feeds without precipitation
Substitute A: Free L-Tyrosine
Insoluble in water at neutral pH; may precipitate and cause filtration issues
Solubility differential may render direct replacement impractical
Substitute B: N-Acetyl-L-Tyrosine
Requires enzymatic deacetylation; metabolic conversion step may limit immediate availability
Immediate tyrosine release profile may differ; formulation context review recommended

L-Tyrosine Disodium: Comparative Performance Data for Scientific and Procurement Decisions


Aqueous Solubility of L-Tyrosine Disodium vs. Free L-Tyrosine

L-Tyrosine disodium demonstrates aqueous solubility of 100 mg/mL, whereas the free base form, L-tyrosine, is reported as insoluble in water under standard conditions. This represents a solubility enhancement of several orders of magnitude, eliminating precipitation issues in concentrated media [1].

Aqueous Solubility
Head-to-head
100 mg/mL vs insoluble (free L-tyrosine)
Supports aqueous formulation workflow; solubility differential enables high-concentration feeds
Reported at ambient temperature; confirm with specific media composition
Solubility Formulation Cell Culture

Concentrated Feed Compatibility: Precipitation Threshold of L-Tyrosine Disodium

In fed-batch bioprocesses, L-tyrosine disodium salt enables the preparation of neutral pH feeds at concentrations that would cause immediate precipitation with free L-tyrosine. However, empirical observations indicate that concentrations of tyrosine disodium salt exceeding 1 g/L in feeds can still induce precipitation, primarily through co-precipitation mechanisms with other amino acids [1]. This defines a practical upper limit for feed formulation.

Precipitation Threshold
Reported
>1 g/L may induce co-precipitation in feeds
Feed formulation should review concentration limits to avoid instability
Empirical observation in mammalian cell culture feeds
Fed-batch Precipitation Bioprocessing

Comparative Bioavailability: L-Tyrosine Disodium vs. N-Acetyl-L-Tyrosine

N-acetyl-L-tyrosine (NAT) is a common soluble alternative to L-tyrosine disodium in parenteral nutrition. However, studies on nasal absorption models reveal that NAT exhibits a partition coefficient and absorption rate similar to those of free L-tyrosine, suggesting that acetylation does not significantly enhance permeation [1]. Furthermore, NAT requires enzymatic deacetylation in vivo to release free tyrosine, introducing a metabolic conversion step that may limit bioavailability, particularly in patients with impaired renal function [2]. In contrast, L-tyrosine disodium dissociates to release free tyrosine directly, bypassing this conversion requirement.

Metabolic Activation
Class-level inference
Direct free tyrosine vs NAT requires deacetylation
Disodium salt provides immediate bioavailability; prodrug forms introduce conversion step
Metabolic conversion context may vary; review in vivo model conditions
Bioavailability Prodrug Parenteral Nutrition

Pharmaceutical-Grade Purity and Endotoxin Control for cGMP Manufacturing

Commercial GMP-grade L-tyrosine disodium dihydrate is manufactured under ICH-Q7 cGMP conditions with stringent control of trace metals, endotoxins, residual solvents, and oxidative impurities [1]. This high-purity profile is critical for minimizing process variability in biopharmaceutical manufacturing. In contrast, generic research-grade L-tyrosine may not be subject to the same purity specifications, potentially introducing contaminants that negatively impact cell growth, productivity, and product quality attributes such as glycosylation profiles and charge variants [1].

Purity & Endotoxin
Reported
GMP-grade: low endotoxin, metals, bioburden
Procurement for regulated bioprocesses should verify grade-specific specifications
Research-grade may lack impurity controls; review COA
cGMP Endotoxin Bioprocessing

pH and Osmolarity Impact in Parenteral Nutrition Formulations

The inclusion of L-tyrosine disodium in total parenteral nutrition (TPN) formulations directly impacts the final solution's pH and osmolarity due to the sodium counterions. A patent for TPN formulations notes that achieving normal plasma tyrosine concentrations in pediatric patients required the addition of a soluble tyrosine source such as N-acetyl-L-tyrosine or a dipeptide [1]. The selection of tyrosine source, therefore, is not merely a matter of solubility but also of formulation compatibility and electrolyte balance. The disodium salt contributes additional sodium load compared to neutral prodrugs, a factor that must be accounted for in clinical nutrition design [2].

Electrolyte Impact
Class-level inference
Adds Na⁺ load; alkaline pH in solution
Formulation compatibility requires evaluation of sodium balance and pH adjustment
Relevant for parenteral admixture design; electrolyte review recommended
Parenteral Nutrition TPN Formulation

L-Tyrosine Disodium: Key Industrial and Research Application Scenarios


High-Density Fed-Batch and Perfusion Mammalian Cell Culture

L-Tyrosine disodium is the preferred tyrosine source for concentrated nutrient feeds in high-density fed-batch and perfusion processes for CHO and other mammalian cell lines. Its aqueous solubility of 100 mg/mL [1] allows for the preparation of neutral pH feeds that deliver sufficient tyrosine to support sustained cell viability and high recombinant protein titers without the risk of precipitation that plagues free L-tyrosine [2]. This ensures consistent nutrient availability throughout extended culture durations, directly impacting volumetric productivity and batch-to-batch reproducibility.

Chemically Defined Cell Culture Media Formulation

In the formulation of chemically defined media for biopharmaceutical production, L-tyrosine disodium enables the inclusion of tyrosine at concentrations required for optimal cell growth and monoclonal antibody expression. Unlike standard L-tyrosine, which is insoluble and would settle out of solution, the disodium salt dissolves completely and remains stable, simplifying media preparation and reducing filtration steps [1]. This is particularly critical for large-scale biomanufacturing where media homogeneity is essential for process consistency.

Parenteral Nutrition Solutions for Pediatric and Depleted Adult Patients

L-Tyrosine disodium serves as a soluble source of tyrosine in specialized total parenteral nutrition (TPN) formulations designed to support anabolism and normalize plasma amino acid profiles. Patents in the field highlight the necessity of using soluble tyrosine derivatives to achieve post-prandial plasma tyrosine ranges in patients who cannot receive enteral nutrition [1]. The disodium salt's immediate release of free tyrosine upon dissolution makes it a valuable component in these life-sustaining nutritional regimens, particularly for pediatric patients with high anabolic demands [2].

Microbial Fermentation and Biocatalyst Stabilization

Beyond mammalian cell culture, L-tyrosine disodium finds application in microbial fermentation processes and enzyme production systems. Its high solubility ensures consistent tyrosine availability for microbial growth and recombinant protein expression in bacterial and yeast systems [1]. Additionally, the compound can serve as a stabilizing agent for biocatalysts in industrial biotechnology applications, leveraging its buffering capacity and ionic properties [2].

Application
Selection Property
Validation Focus
High-density fed-batch & perfusion cell culture
Aqueous solubility enabling concentrated neutral-pH feeds
Precipitation threshold assessment; cell viability & productivity endpoints
Chemically defined media formulation
Complete dissolution and homogeneity in liquid media
Media stability; filtration efficiency; process consistency monitoring
Parenteral nutrition formulation research
Immediate free tyrosine release; electrolyte contribution
Sodium load and pH compatibility in admixture models; amino acid profile review
Microbial fermentation & biocatalyst studies
Consistent tyrosine availability in diverse microbial systems
Growth and expression reproducibility; buffer capacity evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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